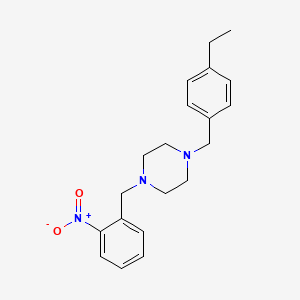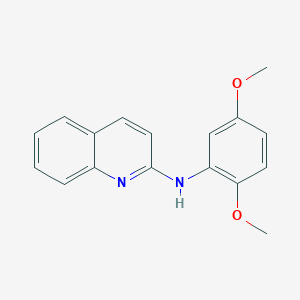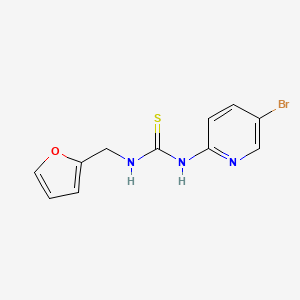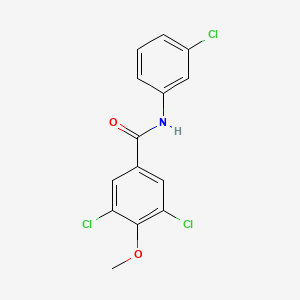
3-(2-chlorophenyl)-N-(2,4-dimethoxyphenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-chlorophenyl)-N-(2,4-dimethoxyphenyl)acrylamide, also known as CDMAC, is a synthetic compound that has been the subject of extensive research in recent years. It is a member of the acrylamide family of compounds, which are widely used in various fields, including the chemical industry, agriculture, and medicine.
Wirkmechanismus
The exact mechanism of action of 3-(2-chlorophenyl)-N-(2,4-dimethoxyphenyl)acrylamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain, as well as the activity of certain receptors involved in tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models, as well as inhibit tumor growth. In addition, it has been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(2-chlorophenyl)-N-(2,4-dimethoxyphenyl)acrylamide in lab experiments is that it is a synthetic compound, which means that it can be produced in large quantities and with a high degree of purity. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its effects.
Zukünftige Richtungen
There are several potential future directions for research on 3-(2-chlorophenyl)-N-(2,4-dimethoxyphenyl)acrylamide. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease. Another area of interest is its potential use in the treatment of cancer, particularly in combination with other chemotherapy drugs. Finally, further research is needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
The synthesis of 3-(2-chlorophenyl)-N-(2,4-dimethoxyphenyl)acrylamide involves the reaction of 2-chlorobenzaldehyde and 2,4-dimethoxyaniline in the presence of an acid catalyst, followed by the addition of acryloyl chloride. The resulting product is purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
3-(2-chlorophenyl)-N-(2,4-dimethoxyphenyl)acrylamide has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antitumor properties. In addition, it has been investigated for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(2,4-dimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO3/c1-21-13-8-9-15(16(11-13)22-2)19-17(20)10-7-12-5-3-4-6-14(12)18/h3-11H,1-2H3,(H,19,20)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFNPNZUPYQCKMI-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C=CC2=CC=CC=C2Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-aminobenzoyl)amino]benzoic acid](/img/structure/B5813685.png)
![4-chloro-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5813691.png)

![4-methyl-N-({[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}carbonyl)benzenesulfonamide](/img/structure/B5813702.png)

![1-(4-bromophenyl)-5-[(2-methoxyphenoxy)methyl]-1H-tetrazole](/img/structure/B5813716.png)


![2-butyl-9-(methoxymethyl)-7-methyl-3-[(4-nitrobenzylidene)amino]pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5813745.png)

![N-{3-[(4-biphenylyloxy)methyl]-4-methoxybenzylidene}-3,5-dimethyl-4H-1,2,4-triazol-4-amine](/img/structure/B5813763.png)


